Atto Thio12 maleimide

Triplet Photophysics Single-Molecule Spectroscopy STED Microscopy

Atto Thio12 maleimide is a thioxanthene-based, cationic fluorescent label belonging to the ATTO-TEC dye series for covalent biomolecule tagging. Characteristic photophysical properties are a high triplet formation yield (ηtr = 20%), a moderate fluorescence quantum yield (ηfl = 15%), a fluorescence lifetime τfl = 2.0 ns, and an extinction coefficient εmax = 1.1 × 10⁵ M⁻¹ cm⁻¹ in the orange-red spectral region (λabs = 582 nm, λem = 607 nm).

Molecular Formula C35H38ClN5O8S
Molecular Weight 724.2 g/mol
Cat. No. B12052908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto Thio12 maleimide
Molecular FormulaC35H38ClN5O8S
Molecular Weight724.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)NCCN5C(=O)C=CC5=O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C35H37N5O4S.ClHO4/c1-37(2)23-12-14-27-29(21-23)45-30-22-24(38(3)4)13-15-28(30)34(27)25-9-6-7-10-26(25)35(44)39(5)19-8-11-31(41)36-18-20-40-32(42)16-17-33(40)43;2-1(3,4)5/h6-7,9-10,12-17,21-22H,8,11,18-20H2,1-5H3;(H,2,3,4,5)
InChIKeyWHKJMPAVTRGBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atto Thio12 Maleimide – Spectroscopic Baseline & Procurement-Relevant Physicochemical Profile


Atto Thio12 maleimide is a thioxanthene-based, cationic fluorescent label belonging to the ATTO-TEC dye series for covalent biomolecule tagging . Characteristic photophysical properties are a high triplet formation yield (ηtr = 20%), a moderate fluorescence quantum yield (ηfl = 15%), a fluorescence lifetime τfl = 2.0 ns, and an extinction coefficient εmax = 1.1 × 10⁵ M⁻¹ cm⁻¹ in the orange-red spectral region (λabs = 582 nm, λem = 607 nm) . The maleimide reactive handle directs site-selective conjugation to thiol groups (cysteine residues) forming a stable thioether bond, applicable to proteins, DNA, RNA, and aptamers [1] [2].

Why Generic Substitution Fails – Atto Thio12 Maleimide's Singular Triplet Photophysics Preclude Simple Replacement


Although spectrally adjacent dyes such as Alexa Fluor 568 and Cy3 share comparable excitation–emission ranges (~578/603 nm and ~550/570 nm, respectively) [1], they cannot substitute Atto Thio12 maleimide in applications that depend on the efficiency of intersystem crossing (ISC) to the triplet state. Atto Thio12 maleimide exhibits a triplet yield ηtr = 20% , far exceeding conventional rhodamines and cyanines whose ISC yields are typically below a few percent. This dictates fundamentally different performance in photo-CIDNP, laser‑induced magnetic dipole (LaserIMD) spectroscopy, triplet‑state EPR distance measurements, STED microscopy, and photo-switchable experiments, where the triplet state is the functional species. Substitution by a dye with an uncharacterized or low triplet yield introduces uncontrolled loss of hyperpolarization, EPR signal, or switching contrast, rendering failure of these advanced experimental modalities.

Five Product-Specific Quantitative Evidence Dimensions for Atto Thio12 Maleimide Selection


Triplet Quantum Yield – Atto Thio12 Maleimide Outperforms Standard Rhodamines and Cyanine Dyes by an Order of Magnitude

Atto Thio12 maleimide reports a triplet formation quantum yield ηtr = 20% . This is approximately 10- to 100‑fold higher than typical organic fluorophores with negligible ISC yields (e.g., Cy3, Cy5, Alexa Fluor 568). The direct comparison baseline is the nominal triplet yield of conventional rhodamines and cyanines, which rarely exceed ~1–2% (class-level inference based on established photophysics of rigid rhodamines and polymethine dyes [1] [2] ). The 20% value makes Atto Thio12 maleimide the preferred active triplet-state label.

Triplet Photophysics Single-Molecule Spectroscopy STED Microscopy

Photo-CIDNP Hyperpolarization – 2- to 3-Fold Enhanced Polarization Relative to Established Dyes

Sobol et al. (2019) demonstrated that Atto Thio12 maleimide provides a 2- to 3‑fold enhancement in photo-CIDNP nuclear polarization compared to “established” dyes [1]. The comparators were a panel of commercially available fluorophores commonly used in fluorescence microscopy. The enhancement is attributed to the high triplet quantum yield and favorable triplet-state properties (narrower D and E zero-field splitting parameters) [2].

Photo-CIDNP NMR Hyperpolarization Sensitivity Enhancement

Triplet-State EPR Zero-Field Splitting – Much Smaller D and E Parameters Compared to Reference Triplet Labels

Serrer et al. (2019) performed transient EPR spectroscopy on three commercial dyes: Erythrosin B, Rose Bengal, and Atto Thio12 maleimide. Atto Thio12 maleimide was found to exhibit “much smaller D and E values” (zero-field splitting parameters) compared to the other two compounds [1]. Smaller D/E values indicate a more symmetric triplet-state electronic distribution that is beneficial for long-distance EPR distance measurements and for efficient polarization transfer in dynamic nuclear polarization (DNP) experiments. The quantitative D and E values were not digitized in the abstract but were described as qualitatively smaller.

Triplet EPR Zero-Field Splitting Spin Label Design

LaserIMD Distance Determination – Atto Thio12 Maleimide as the Only Validated Site-Directed Thiol-Reactive Small-Molecule Triplet Label

Williams et al. (2020) validated Eosin Y, Rose Bengal, and Atto Thio12 maleimide as photoexcitable spin labels for LaserIMD spectroscopy in proteins lacking intrinsic photoexcitable centers [1]. Among the tested compounds, only Atto Thio12 maleimide has a maleimide functional group enabling direct, site-selective attachment to cysteine thiols through a stable thioether bond. Eosin Y and Rose Bengal, lacking this handle, require indirect or non-specific conjugation strategies. This positions Atto Thio12 maleimide as the unique small-molecule, thiol-reactive candidate for site-directed LaserIMD applications.

LaserIMD Pulsed Dipolar Spectroscopy Spin Labelling

ATTO Dye Class Ozone Resistance – 100-Fold Longer Lifetime Under Ozone Exposure Than Cyanine Dyes (Class-Level Inference)

ATTO dyes (including Atto Thio12 maleimide) are reported to be exceptionally resistant to ozone-mediated degradation. Under identical ozone exposure conditions, ATTO 633, ATTO 647N, and ATTO 655 last up to 100 times longer than cyanine dyes Cy5 and Alexa Fluor 647 [1]. While these data are specific to the red-region ATTO labels, the ozone stability is a general class characteristic of the ATTO family attributed to their rigid, non‑polyene chromophore architecture [2] . Atto Thio12 maleimide (a thioxanthene) does not contain the oxidation‑sensitive polymethine chain of cyanine dyes, and therefore benefits from the same resilience.

Ozone Resistance Photostability Microarray Stability

Three Research & Industrial Application Scenarios Where Atto Thio12 Maleimide Provides Irreplaceable Performance


Photo-CIDNP NMR Sensitivity Enhancement for Fragment-Based Drug Screening

Atto Thio12 maleimide’s 2–3× higher photo-CIDNP polarization [1] enables NMR detection of weak ligand–target interactions at low micromolar concentrations (≤5 μM ligand, ≤2 μM target). This makes it the label of choice for ligand-observed NMR fragment screening where sensitivity is the primary bottleneck. Procurement of Atto Thio12 maleimide is preferred over generic red dyes because the demonstrated polarization gain directly shortens measurement time and reduces protein consumption.

LaserIMD and Light-Induced Pulsed Dipolar EPR Spectroscopy on Cysteine-Containing Proteins

Only Atto Thio12 maleimide combines site-directed thiol‑maleimide chemistry with validated LaserIMD distance determination in proteins lacking intrinsic photoexcitable centers [2]. Competitor triplet probes (Eosin Y, Rose Bengal) lack the maleimide handle, requiring indirect conjugation. For experiments requiring a single, well-defined labelling site on a protein engineered with a cysteine residue, Atto Thio12 maleimide is the only small-molecule thiol-reactive spin label with demonstrated performance.

Ozone-Stable Fluorescent Labelling for Microarray and Single-Molecule Surface Assays

ATTO-class ozone resistance (up to 100× longer lifetime vs. Cy5/Alexa Fluor 647 under ambient ozone exposure [3]) makes Atto Thio12 maleimide suitable for applications where dyes are surface-immobilized and directly exposed to laboratory atmosphere. This includes DNA microarrays, single-molecule pull-down assays, and aptamer-based biosensors. The absence of an ozone‑sensitive polymethine chain avoids the rapid signal decay that plagues Cy5-conjugated probes.

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